molecular formula C26H28N4O5 B15100270 propan-2-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15100270
M. Wt: 476.5 g/mol
InChI Key: PCMBMGRDDFCUHN-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydropyrimidine core fused with a pyrazole moiety. The molecule includes a 3,4-dimethoxyphenyl group at the pyrazole’s 3-position and a phenyl group at the pyrazole’s 1-position. The tetrahydropyrimidine ring is substituted with a methyl group at position 6 and a propan-2-yl ester at position 3. This compound belongs to the dihydropyrimidinone (DHPM) family, which is known for diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Synthetic routes for analogous compounds typically involve multicomponent reactions, such as the Biginelli reaction, which combines aldehydes, β-keto esters, and urea/thiourea derivatives under acidic conditions . Characterization methods include $ ^1 \text{H NMR} $, IR spectroscopy, and mass spectrometry, as demonstrated for structurally related pyrimidinones and pyrazoles .

Properties

Molecular Formula

C26H28N4O5

Molecular Weight

476.5 g/mol

IUPAC Name

propan-2-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H28N4O5/c1-15(2)35-25(31)22-16(3)27-26(32)28-24(22)19-14-30(18-9-7-6-8-10-18)29-23(19)17-11-12-20(33-4)21(13-17)34-5/h6-15,24H,1-5H3,(H2,27,28,32)

InChI Key

PCMBMGRDDFCUHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxyacetophenone with 4-methoxybenzaldehyde in the presence of a catalytic amount of sodium hydroxide to form an intermediate chalcone . This intermediate undergoes further reactions, including cyclization and esterification, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of ionic liquids as catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

Propan-2-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other DHPM derivatives allow for comparative analysis of substituent effects on bioactivity, solubility, and synthetic accessibility. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of DHPM Derivatives

Compound Name Substituents (R1, R2, R3) Key Features Biological Activity Reference
Target Compound R1 = 3,4-dimethoxyphenyl, R2 = methyl, R3 = propan-2-yl Electron-rich aryl group (3,4-dimethoxy) enhances solubility; bulky ester may influence pharmacokinetics. Not explicitly reported in evidence, but inferred to have anti-tubercular/antimicrobial potential based on analogs.
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate R1 = 4-fluorophenyl, R2 = methyl, R3 = ethyl Fluorine’s electronegativity improves membrane permeability. Potent anti-tubercular activity (superior to isoniazid) against M. tuberculosis H37Rv .
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate R1 = 5-chloro-3-methylphenyl, R2 = methyl, R3 = ethyl Chlorine increases electrophilicity; methyl enhances steric bulk. Antibacterial activity against B. subtilis and E. coli .
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate R1 = phenyl, R2 = methyl, R3 = ethyl (2-thioxo variant) Thioxo group alters hydrogen-bonding capacity. Not explicitly reported, but thioxo derivatives often show enhanced enzyme inhibition .

Key Findings:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., fluorine, nitro) on the aryl ring correlate with enhanced anti-tubercular activity, as seen in the 4-fluorophenyl and 4-nitrophenyl analogs .
  • Methoxy groups (as in the target compound) may improve solubility but could reduce membrane penetration compared to halogens.

Ester Group Influence :

  • Ethyl esters are more commonly reported, while the target compound’s propan-2-yl ester may confer slower metabolic degradation due to increased steric hindrance.

Synthetic Accessibility :

  • The Biginelli reaction is versatile for DHPM synthesis, but the incorporation of bulky pyrazole substituents (e.g., 3,4-dimethoxyphenyl) may require optimized conditions, such as catalysis with SnCl$2$·2H$2$O .

Structural Characterization :

  • All analogs are confirmed via $ ^1 \text{H NMR} $ (e.g., pyrazole protons at δ 7.2–8.1 ppm) and IR (C=O stretches near 1700 cm$^{-1}$) .

Biological Activity

The compound propan-2-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure combining a pyrazole ring and a tetrahydropyrimidine moiety. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity of Related Pyrazole Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54949.85Induces apoptosis
Compound BNCI-H46030.00Autophagy induction
Propan-2-yl 4-A375TBDTBD

Note: TBD indicates data that may require further investigation.

Anti-inflammatory Effects

Compounds with similar structural features have also exhibited anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been noted in several studies.

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Key Pathways

  • Apoptosis Pathway : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Autophagy Pathway : Activation of autophagic processes that can lead to cell death in specific cancer types.
  • Cytokine Modulation : Decrease in levels of pro-inflammatory cytokines which can contribute to tumor progression.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a pyrazole derivative similar to propan-2-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl showed promising results in patients with advanced melanoma.
  • Case Study 2 : In vitro studies demonstrated that the compound significantly reduced tumor volume in xenograft models when administered at specific dosages.

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